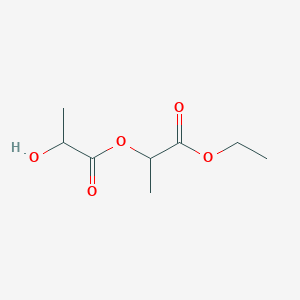

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate

Description

Properties

IUPAC Name |

(1-ethoxy-1-oxopropan-2-yl) 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-4-12-8(11)6(3)13-7(10)5(2)9/h5-6,9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKMKDXPTRHJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291864 | |

| Record name | 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65002-62-2 | |

| Record name | NSC78781 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxypropanoic acid with 1-ethoxy-1-oxopropan-2-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Volatility and Analytical Detection

- Ethyl 2-hydroxypropanoate (C₅H₁₀O₃) is highly volatile, detectable via GC-IMS due to its electronegativity and small size . It forms dimers/trimers in analytical setups, complicating quantification .

- 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate lacks significant volatility due to its bulkier structure, making it unsuitable for GC-IMS but ideal for liquid-phase applications like chiral derivatization .

Solubility and Reactivity

- The hydroxyl group in this compound enhances polarity, enabling solubility in polar aprotic solvents (e.g., ethyl acetate). This contrasts with 1-butoxy-1-oxopropan-2-yl butanoate, which has higher hydrophobicity due to longer alkyl chains .

- Benzophenone derivatives (e.g., methyl (R)-3-[...]-2-hydroxypropanoate) exhibit increased hydrogen bonding from phenolic hydroxyl groups, improving water solubility and antimicrobial activity .

Substituent Effects on Physicochemical Properties

- Alkyl Chain Length: Increasing chain length (e.g., ethoxy → butoxy) reduces polarity and volatility, as seen in 1-butoxy-1-oxopropan-2-yl butanoate .

- Electron-Withdrawing Groups: The selanyl group in (R)-((S)-1-ethoxy-1-oxopropan-2-yl) 2-(phenylselanyl)propanoate increases steric bulk and electronic complexity, enhancing chiral discrimination .

Biological Activity

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate, also known by its CAS number 65002-62-2, is a compound of interest in various fields of biological and medicinal chemistry. Its structure suggests potential biological activity, particularly in the context of enzymatic interactions and metabolic processes. This article delves into the biological activities associated with this compound, supported by empirical data, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H14O4 |

| Molecular Weight | 174.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 65002-62-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as a substrate or inhibitor in specific enzymatic pathways, influencing metabolic processes such as glycolysis and fatty acid metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Some studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular models.

- Anti-inflammatory Properties : In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

- Cytotoxic Effects : Preliminary cytotoxicity assays reveal that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various esters, including this compound. The compound showed significant radical scavenging activity in DPPH assays, with an IC50 value comparable to established antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory effects, this compound was tested on macrophage cells stimulated with lipopolysaccharides (LPS). Results indicated a marked reduction in the secretion of TNF-alpha and IL-6 cytokines when treated with varying concentrations of the compound .

Study 3: Cytotoxicity Against Cancer Cells

A recent study focused on the cytotoxic effects of this compound against MCF-7 breast cancer cells. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values suggesting potent cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via esterification or transesterification reactions. For example, reacting 2-hydroxypropanoic acid with a protected ethoxy-propanoate precursor under acid catalysis. To ensure stereochemical purity, chiral chromatography or enantioselective synthesis using chiral auxiliaries is recommended. NMR spectroscopy (1H, 13C, and 77Se in selenated analogs) is critical for confirming stereochemistry, as demonstrated in studies of structurally related esters .

- Validation : Monitor reaction progress via TLC or GC-MS, and characterize products using high-resolution NMR (e.g., coupling constants for diastereotopic protons) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Protocols : Based on analogous esters, this compound likely falls under GHS Category 2 for skin/eye irritation (H315, H319) and acute toxicity (H302). Use PPE including nitrile gloves, chemical-resistant lab coats, and face shields. Ensure fume hood ventilation during synthesis to avoid inhalation of vapors .

- Emergency Measures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .

Q. How can the coordination chemistry of 2-hydroxypropanoate derivatives be exploited in material science?

- Application : The 2-hydroxypropanoate anion acts as a polydentate ligand, forming complexes with metals like cadmium. For example, in [Cd(Hlac)2]n, the ligand coordinates via hydroxy and carbonyl oxygen atoms, creating layered structures stabilized by hydrogen bonding. Such frameworks are relevant for designing metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the crystal structure of this compound?

- Tools : Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. SHELX is robust for small-molecule crystallography, even with twinned or high-resolution datasets. Ensure proper data collection (e.g., low-temperature CCD detectors) to mitigate thermal motion artifacts .

- Challenges : Address disorder in ethoxy or hydroxy groups via constrained refinement and electron density maps. Validate hydrogen-bonding networks using PLATON .

Q. How can enantiomeric purity of chiral alcohols or amines derived from this compound be determined using NMR spectroscopy?

- Derivatization : Employ chiral derivatizing agents (e.g., selenophenyl esters) to convert enantiomers into diastereomers. For example, (R)-((S)-1-ethoxy-1-oxopropan-2-yl) 2-(phenylselanyl)propanoate (8a/8b) allows distinct 1H/77Se NMR signals for each diastereomer, enabling quantitative analysis .

- Optimization : Use low-temperature NMR to enhance signal resolution and integrate peaks accurately. Reference splitting patterns (e.g., J values for CHSe protons) to avoid misinterpretation .

Q. How should researchers address contradictions in experimental data (e.g., conflicting NMR shifts or crystallographic parameters)?

- Analysis Framework :

Reproducibility : Verify results across multiple batches or independent syntheses.

Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

Contextual Factors : Assess solvent effects, temperature, and crystallographic twinning. For example, SHELXD can resolve pseudo-symmetry in crystals .

- Documentation : Transparently report anomalies in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for experimental details) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Approaches : Use quantum chemistry software (e.g., Gaussian) for optimizing geometry and calculating dipole moments. Employ QSPR (Quantitative Structure-Property Relationship) models to predict solubility or logP values. Platforms like CC-DPS integrate these methods for deep chemical profiling .

- Validation : Cross-check predictions with experimental data (e.g., HPLC retention times for solubility) .

Data Reporting and Ethics

Q. What ethical and reporting standards apply when publishing research on this compound?

- Guidelines : Follow the Beilstein Journal’s protocols:

- Experimental Section : Detail synthesis, purification, and characterization (e.g., NMR conditions, column chromatography parameters).

- Supporting Information : Include crystallographic CIF files, raw NMR spectra, and computational input files .

- Ethics : Disclose funding sources and conflicts of interest. Adhere to open-data principles where possible, ensuring compliance with GDPR for sensitive datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.